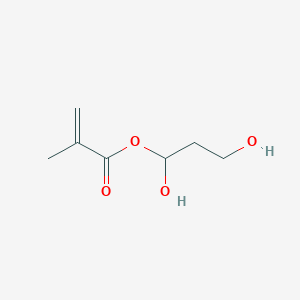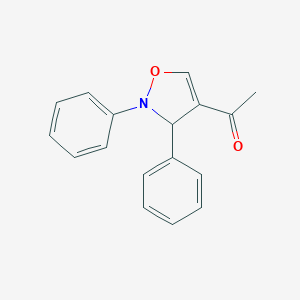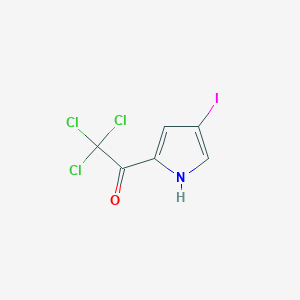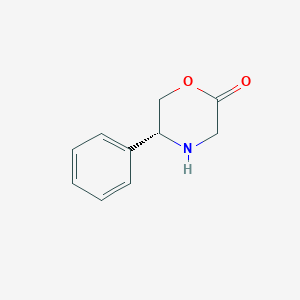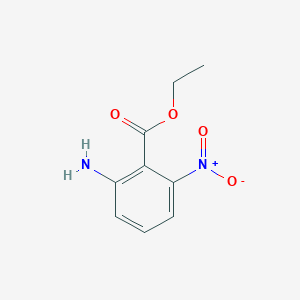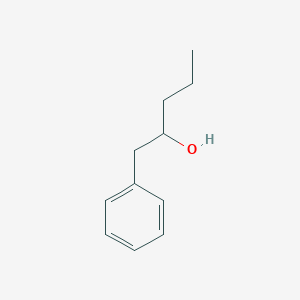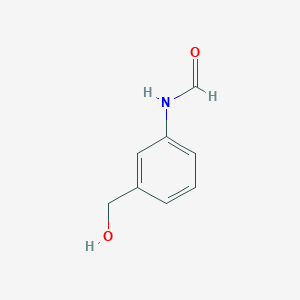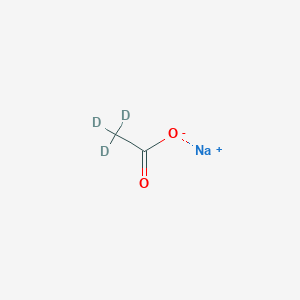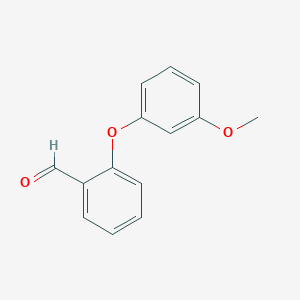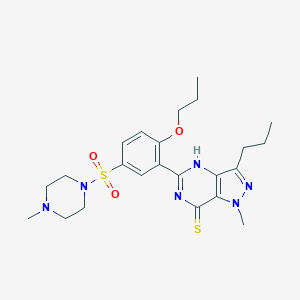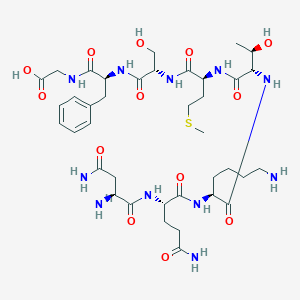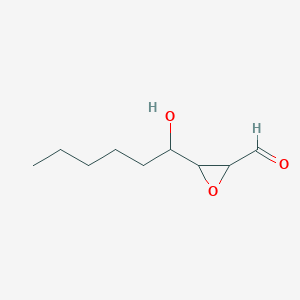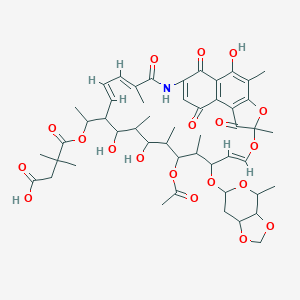
Kanglemycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kanglemycin A is a natural product that was first isolated from the fermentation broth of Streptomyces kanglemyceticus in 2018. It belongs to the family of macrolide antibiotics and has shown promising results in inhibiting the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of Kanglemycin A is not fully understood. However, it is believed to inhibit the growth of cancer cells by interfering with the DNA replication process. It has been found to bind to the minor groove of DNA and disrupt the hydrogen bonding between the base pairs. This results in the inhibition of DNA replication and ultimately leads to cell death.
Biochemische Und Physiologische Effekte
Kanglemycin A has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication. Moreover, it has been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death. Kanglemycin A has also been found to inhibit the activity of NF-κB, which is a transcription factor that is involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Kanglemycin A in lab experiments is its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Moreover, it has been shown to induce apoptosis in cancer cells, which is a desirable outcome for cancer treatment. However, one of the limitations of using Kanglemycin A in lab experiments is its complex synthesis method, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the study of Kanglemycin A. One of the directions is to study its potential as an anti-inflammatory agent. Another direction is to investigate its mechanism of action in more detail. Moreover, it would be interesting to study the potential of Kanglemycin A in combination with other anti-cancer agents. Finally, it would be beneficial to develop more efficient methods for the synthesis of Kanglemycin A, which would make it more accessible for lab experiments.
Conclusion:
In conclusion, Kanglemycin A is a natural product that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and potential as an anti-cancer agent make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and potential as an anti-inflammatory agent.
Synthesemethoden
The synthesis of Kanglemycin A is a complex process that involves several steps. The first step is the preparation of the macrolactone ring, which is achieved by using a combination of chemical and enzymatic methods. The second step involves the introduction of the sugar moieties, which are added using glycosylation reactions. The final step is the deprotection of the functional groups, which results in the formation of Kanglemycin A.
Wissenschaftliche Forschungsanwendungen
Kanglemycin A has been extensively studied for its potential anti-cancer properties. Several studies have shown that Kanglemycin A can inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer. Moreover, it has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Kanglemycin A has also been studied for its potential as an anti-inflammatory agent.
Eigenschaften
CAS-Nummer |
114153-91-2 |
|---|---|
Produktname |
Kanglemycin A |
Molekularformel |
C50H63NO19 |
Molekulargewicht |
982 g/mol |
IUPAC-Name |
4-[1-[(9E,19E,21E)-13-acetyloxy-2,15,17-trihydroxy-3,7,12,14,16,22-hexamethyl-11-[(4-methyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)oxy]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-18-yl]ethoxy]-3,3-dimethyl-4-oxobutanoic acid |
InChI |
InChI=1S/C50H63NO19/c1-21-13-12-14-29(26(6)67-48(62)49(9,10)19-34(54)55)40(57)23(3)39(56)24(4)43(68-28(8)52)22(2)32(69-35-18-33-45(27(7)66-35)64-20-63-33)15-16-65-50(11)46(60)38-36-31(53)17-30(51-47(21)61)42(59)37(36)41(58)25(5)44(38)70-50/h12-17,22-24,26-27,29,32-33,35,39-40,43,45,56-58H,18-20H2,1-11H3,(H,51,61)(H,54,55)/b14-12+,16-15+,21-13+ |
InChI-Schlüssel |
KRBOMQKIXLJMRA-UTWSZFJISA-N |
Isomerische SMILES |
CC1C(/C=C/OC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)/C(=C/C=C/C(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)/C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Kanonische SMILES |
CC1C(C=COC2(C(=O)C3=C(O2)C(=C(C4=C3C(=O)C=C(C4=O)NC(=O)C(=CC=CC(C(C(C(C(C1OC(=O)C)C)O)C)O)C(C)OC(=O)C(C)(C)CC(=O)O)C)O)C)C)OC5CC6C(C(O5)C)OCO6 |
Synonyme |
kanglemeisu A kanglemycin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)
